(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Overview
Description
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a boronic acid derivative that features a phenyl ring substituted with chlorine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . The product of these reactions can influence various biochemical pathways depending on the nature of the coupled molecules.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their potential to form boronate esters with biological molecules .
Result of Action
Given its potential use in Suzuki-Miyaura cross-coupling reactions, it may be used to synthesize a variety of biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and exposure to strong oxidizing agents . These precautions help maintain the stability of the compound and ensure its safe handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid typically involves the reaction of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene with a boron source, such as trimethyl borate, under palladium-catalyzed conditions. The reaction proceeds through a palladium-catalyzed borylation process, where the iodine atom is replaced by a boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds. It can also participate in other reactions, such as oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and reaction temperature around 80-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylboronic acid
Comparison: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPPPUHXEHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448809 | |
Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153122-60-2 | |
Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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